molecular formula C8H15NO2 B6147626 1-(2-methylpropyl)azetidine-3-carboxylic acid CAS No. 1127401-97-1

1-(2-methylpropyl)azetidine-3-carboxylic acid

Cat. No.: B6147626
CAS No.: 1127401-97-1
M. Wt: 157.2
InChI Key:
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Description

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

Azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The key step involved the deprotection of α-chloro-β-amino-sulfinyl imidates with 4 N HCl in dioxane to afford the corresponding imidate hydrochloride, which underwent hydrolysis at 50 °C to yield ester .


Molecular Structure Analysis

The molecular formula of 1-(2-methylpropyl)azetidine-3-carboxylic acid is C4H7NO2 . The molecular weight is 101.10 .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

Azetidines should be handled with adequate ventilation, personal protective equipment, and care to avoid dust formation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . They should not be released into the environment .

Future Directions

Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Properties

IUPAC Name

1-(2-methylpropyl)azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-9-4-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSZTVOWVMKPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127401-97-1
Record name 1-(2-methylpropyl)azetidine-3-carboxylic acid
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